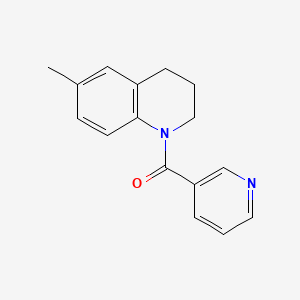

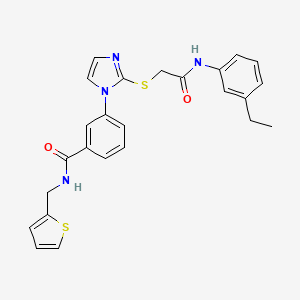

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone” is a synthetic chemical with the molecular formula C16H16N2O and a molecular weight of 252.31 . It is also known by the synonym "(3,4-dihydro-6-methyl-1(2H)-quinolinyl)-4-pyridinyl-methanone" .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H16N2O) and molecular weight (252.31) . Other properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Catalytic Behavior and Synthesis

The synthesis and characterization of related quinoline derivatives have shown promising results in catalyzing reactions. For example, iron and cobalt complexes bearing quinoline-imine ligands exhibit good to moderate catalytic activities toward ethylene reactivity, including oligomerization and polymerization, when activated with methylaluminoxane (MAO) (Sun et al., 2007).

Antimycobacterial Activity

Quinoline derivatives synthesized through variants of the Bohlmann-Rahtz reaction demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of such compounds in developing new antitubercular agents (Kantevari et al., 2011).

Green Chemistry

The green synthesis of quinoline derivatives, like trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones, through eco-friendly methodologies further showcases the compound's role in sustainable chemistry. Such syntheses involve microwave irradiation and water as the solvent, emphasizing operational simplicity and environmental friendliness (Indumathi et al., 2012).

Fluorescence Sensing

Quinoline derivatives have been investigated for their fluorescent properties, particularly in detecting inorganic cations. A novel fluorescent dye based on the quinoline skeleton demonstrated significant binding constants and bathochromic shifts of fluorescence in the presence of certain cations, indicating potential applications in fluorescence sensing and molecular switches (Mac et al., 2010).

Magnetic Materials

The development of lanthanide complexes based on quinolin derivatives highlights the compound's utility in creating materials with magnetic properties. For instance, tetra-nuclear lanthanide complexes exhibit magnetic refrigeration and single-molecule magnet behavior, opening avenues for their application in magnetic storage devices and quantum computing (Fang et al., 2018).

特性

IUPAC Name |

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-6-7-15-13(10-12)5-3-9-18(15)16(19)14-4-2-8-17-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEYHXCRZDPSNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873474.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)

methanone](/img/structure/B2873481.png)

![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)

![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2873487.png)

![(Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2873488.png)